

# Low yield in SNORD116 RNA extraction from patient samples

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# Technical Support Center: SNORD116 RNA Extraction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of low yield when extracting SNORD116 RNA from patient samples.

## **Troubleshooting Guide**

This guide is designed to help you identify and resolve potential issues during your SNORD116 RNA extraction experiments.

Issue: Low or No SNORD116 RNA Yield

A common problem encountered by researchers is a lower-than-expected yield of SNORD116 RNA. This can be due to a variety of factors, from sample handling to the extraction protocol itself.

# Question 1: My total RNA yield is low. What could be the cause?

Answer:



Several factors can contribute to a low total RNA yield, which will consequently affect the yield of SNORD116. Consider the following:

- Incomplete Sample Lysis and Homogenization: For many patient samples, especially tissues, complete disruption is critical to release the RNA.[1][2][3] Insufficient homogenization will leave RNA trapped within cells, leading to poor recovery.[1]
  - Recommendation: Ensure thorough homogenization. For tough or fibrous tissues, consider methods like bead beating or grinding in liquid nitrogen.[4] For smaller or difficultto-lyse samples, enzymatic digestion (e.g., with proteinase K) upstream of lysis can be beneficial.[2]
- Incorrect Lysis Buffer Volume: Using too little lysis buffer for the amount of starting material can result in incomplete lysis and RNase inactivation.
- Poor Quality of Starting Material: The quality of the patient sample is paramount. Delays in processing or improper storage can lead to RNA degradation by endogenous RNases.
  - Recommendation: Whenever possible, process fresh samples immediately after collection.[5] If storage is necessary, snap-freezing in liquid nitrogen and storing at -80°C is a reliable method.[6] For tissue biopsies, using a stabilizing solution like RNAlater can be an option, but its effectiveness can be tissue-dependent.[6]
- Suboptimal RNA Isolation Method: The chosen RNA extraction method may not be ideal for isolating small RNAs like snoRNAs.
  - Recommendation: Utilize kits and protocols specifically designed for or validated for the recovery of small RNAs or total RNA including miRNA.[7] Phenol-chloroform-based methods (e.g., TRIzol) are generally effective for recovering a wide range of RNA sizes.[8]

# Question 2: My total RNA yield is acceptable, but my SNORD116 levels are still low. Why?

Answer:

If your total RNA yield appears sufficient but you are still struggling to detect or quantify SNORD116, the issue might be specific to the nature of snoRNAs or the downstream



application.

- RNA Degradation: While total RNA quantity might seem fine on a NanoDrop, the integrity of the RNA could be compromised. SNORD116, being a small non-coding RNA, can be susceptible to degradation.
  - Recommendation: Assess RNA integrity using a bioanalyzer. High-quality RNA should have a high RNA Integrity Number (RIN).[9][10] For small RNA analysis, specific small RNA assays can provide a more accurate picture of the quality of that fraction.[11]
- Suboptimal Elution: The RNA may be binding too tightly to the silica column in kit-based methods.
  - Recommendation: To improve elution, you can slightly increase the elution buffer volume or perform a second elution.[12] Heating the elution buffer to 60-70°C before applying it to the column can also enhance recovery.
- Presence of Inhibitors: Contaminants carried over from the extraction, such as salts or phenol, can inhibit downstream applications like RT-qPCR, making it seem like the yield is low.[9]
  - Recommendation: Ensure that the A260/230 ratio of your RNA sample is within the optimal range (around 2.0).[9] If it is low, consider re-precipitating the RNA or using a cleanup kit.[12]

### Frequently Asked Questions (FAQs)

Q1: What is the expected yield of total RNA from patient samples?

A1: The expected RNA yield can vary significantly depending on the sample type, size, and cellularity. The following table provides a general reference.



Sample Type	Starting Amount	Average RNA Yield
Whole Blood (PAXgene tube)	2.5 mL	3 - 10 μg
Peripheral Blood Mononuclear Cells (PBMCs)	1 x 10^6 cells	1 - 5 μg
Fresh Frozen Tissue	10 mg	10 - 50 μg
Formalin-Fixed Paraffin- Embedded (FFPE) Tissue	10 μm section	0.1 - 2 μg
Core Needle Biopsy (Fresh Frozen)	1 biopsy	0.1 - 10 μg[13]

Q2: How can I improve RNA yield from FFPE samples?

A2: FFPE samples are particularly challenging due to RNA fragmentation and cross-linking caused by formalin fixation.[4] To improve your yield:

- Use a kit specifically designed for FFPE samples, as these often contain reagents to reverse formaldehyde modifications.[4]
- Increase the proteinase K digestion time to ensure complete tissue lysis.
- Perform a deparaffinization step with xylene or a non-toxic equivalent to remove all paraffin before lysis.

Q3: What quality control measures are essential for SNORD116 analysis?

A3: Proper quality control is crucial. At a minimum, you should assess:

- RNA Quantity: Use a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit). A
   Qubit is generally more accurate as it uses RNA-specific dyes.[13]
- RNA Purity: Check the A260/280 and A260/230 ratios on a spectrophotometer. An A260/280 ratio of ~2.0 indicates pure RNA, free from protein contamination. An A260/230 ratio of 2.0-2.2 suggests minimal contamination with salts or organic solvents.[9][10]



 RNA Integrity: Use a microfluidics-based system like the Agilent Bioanalyzer to determine the RNA Integrity Number (RIN). For small RNA analysis, a dedicated small RNA chip can visualize the snoRNA fraction.[11][14]

Q4: Can carrier RNA help in increasing the yield of SNORD116?

A4: Yes, for very small samples or when the expected RNA yield is extremely low, adding a carrier RNA (like glycogen or polyacrylamide) during precipitation can help to improve the recovery of your target RNA.[4][5]

# Experimental Protocols Protocol 1: SNORD116 RNA Extraction from Fresh Frozen Patient Tissue

This protocol is optimized for high-quality total RNA extraction, including small RNAs, from fresh-frozen tissue samples.

- Sample Preparation:
  - Keep tissue frozen on dry ice until ready to process.
  - Weigh out 10-20 mg of frozen tissue.
  - For efficient lysis, it is crucial to disrupt the tissue. This can be done by grinding the tissue to a powder in a liquid nitrogen-cooled mortar and pestle or by using a bead mill homogenizer with appropriate lysis buffer.
- Homogenization:
  - Transfer the powdered or intact tissue into a tube containing 1 mL of a phenol-based lysis reagent (e.g., TRIzol).
  - Homogenize the sample using a rotor-stator homogenizer until no visible tissue clumps remain.
- Phase Separation:



- Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
- Add 0.2 mL of chloroform per 1 mL of lysis reagent.
- Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.
- Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

#### RNA Precipitation:

- Carefully transfer the upper aqueous phase to a new tube without disturbing the interphase.
- Add 0.5 mL of isopropanol per 1 mL of lysis reagent used initially.
- Mix gently and incubate at room temperature for 10 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

#### RNA Wash:

- Discard the supernatant.
- Wash the RNA pellet by adding at least 1 mL of 75% ethanol.
- Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

#### RNA Solubilization:

- Carefully remove the ethanol wash.
- Air-dry the pellet for 5-10 minutes. Do not over-dry as this will make the RNA difficult to dissolve.
- Resuspend the RNA in an appropriate volume (e.g., 20-50 μL) of RNase-free water.



- Incubate at 55-60°C for 10 minutes to aid in solubilization.
- DNase Treatment (Optional but Recommended):
  - To remove any contaminating genomic DNA, treat the RNA sample with DNase I according to the manufacturer's instructions.
  - Re-purify the RNA using a column-based cleanup kit or by performing another round of phenol-chloroform extraction and precipitation.

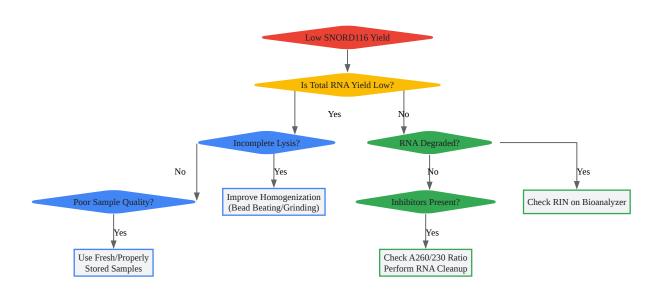
### **Visualizations**



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Caption: Workflow for SNORD116 RNA Extraction and Quality Control.





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Caption: Troubleshooting Decision Tree for Low SNORD116 Yield.

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